molecular formula C19H19ClN2O4 B2531319 4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 900996-79-4

4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2531319
CAS No.: 900996-79-4
M. Wt: 374.82
InChI Key: UPKUKGNWIYWCHT-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and is functionalized with a 4-chlorobenzamide moiety. The structural combination of the benzamide and the dimethoxyphenyl group is found in various biologically active molecules, suggesting potential for investigation in medicinal chemistry and pharmacology . As a research chemical, it serves as a key intermediate for the synthesis of more complex molecules and is a candidate for in vitro screening against various biological targets. Researchers can utilize this compound in exploratory studies to probe biochemical pathways or to develop new therapeutic agents. The product is supplied with a certificate of analysis to ensure identity and purity. It is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-8-7-15(10-17(16)26-2)22-11-14(9-18(22)23)21-19(24)12-3-5-13(20)6-4-12/h3-8,10,14H,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKUKGNWIYWCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a lactam.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed through an amide coupling reaction between the pyrrolidinone intermediate and 4-chlorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.

Scientific Research Applications

4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure: Features a benzamide linked via an ethyl group to a 3,4-dimethoxyphenyl group instead of a pyrrolidinone ring.
  • Synthesis : Prepared in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
  • Key Differences: Lacks the pyrrolidinone ring, reducing conformational constraints. Simpler ethyl linker may decrease steric hindrance but reduce metabolic stability.

(b) 2-Chloro-N-{[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]Methyl}Benzamide (CAS 954628-40-1)

  • Structure : Substitutes the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl group and replaces the direct pyrrolidin-3-yl linkage with a methylene bridge.
  • Molecular Weight : 358.8 g/mol (vs. 393.84 g/mol for the target), reflecting reduced methoxy substitution .
  • Impact : The single methoxy group may reduce electron-donating effects, altering solubility and receptor interactions.

(c) 4-Chloro-N-{[1-(4-Chlorobenzoyl)Piperidin-4-yl]Methyl}Benzamide

  • Structure: Replaces the pyrrolidinone with a piperidine ring and substitutes the 3,4-dimethoxyphenyl group with a 4-chlorobenzoyl group.
  • Key Difference : The dual chloro-substitution enhances halogen bonding but eliminates methoxy-mediated solubility .

Physicochemical and Pharmacological Comparisons

Compound Name Molecular Weight Key Functional Groups Substituent Impact Synthesis Yield Reference
Target Compound 393.84 4-Cl-benzamide, pyrrolidinone, 3,4-diOMe High lipophilicity, halogen bonding potential N/A
Rip-B 315.36 Benzamide, ethyl, 3,4-diOMe Lower rigidity, higher solubility 80%
CAS 954628-40-1 358.80 2-Cl-benzamide, 4-OMe-pyrrolidinone Reduced electron donation N/A
Piperidine Analog () 421.29 4-Cl-benzamide, piperidine Enhanced halogen bonding, reduced solubility N/A

Biological Activity

4-Chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, also known as CM-24, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H28ClN3O4
  • Molecular Weight : 392.4 g/mol

The structure features a central amide bond linking a chloro-substituted benzene ring with a pyrrolidinone moiety attached to a dimethoxyphenyl group, which may influence its biological interactions.

Anticancer Properties

Research indicates that CM-24 exhibits promising anticancer activity . In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. The mechanisms proposed for its anticancer effects include:

  • Induction of Apoptosis : CM-24 may trigger programmed cell death in tumor cells, which is crucial for cancer treatment.
  • Inhibition of Cell Proliferation : Studies show that CM-24 can reduce the proliferation rate of cancer cells through cell cycle arrest mechanisms.

A study conducted on breast cancer cell lines revealed that CM-24 significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM. The compound's effectiveness was compared to standard chemotherapeutic agents, showing superior results in some assays .

Neuroprotective Effects

Emerging research highlights the potential neuroprotective effects of CM-24 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms include:

  • Reduction of Oxidative Stress : CM-24 may mitigate oxidative damage in neuronal cells by scavenging free radicals.
  • Anti-inflammatory Activity : The compound has shown anti-inflammatory properties, which could be beneficial in reducing neuroinflammation associated with neurodegenerative conditions.

In animal models, CM-24 administration resulted in improved cognitive function and reduced markers of neurodegeneration .

Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines (e.g., MCF-7 for breast cancer), CM-24 was tested against various concentrations (1 µM to 100 µM). The results indicated:

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
1905
106025
503050
1001080

This study demonstrated a dose-dependent response, confirming the compound's potential as an anticancer agent .

Study 2: Neuroprotection

A study on the neuroprotective effects of CM-24 used a mouse model of Alzheimer's disease. The findings were as follows:

Treatment GroupCognitive Function Score (Morris Water Maze)Oxidative Stress Markers (TBARS)
Control250.8
CM-24 (10 mg/kg)150.5
CM-24 (20 mg/kg)120.3

The results indicated that higher doses of CM-24 significantly improved cognitive function and reduced oxidative stress markers .

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